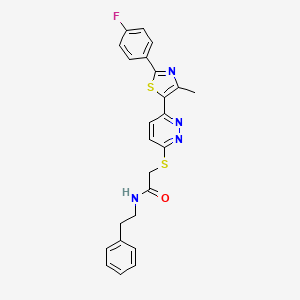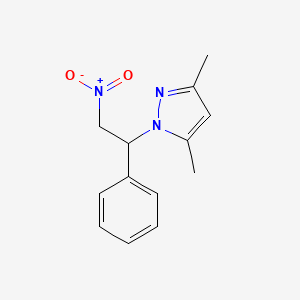
3,5-Dimethyl-1-(2-nitro-1-phenylethyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .
Synthesis Analysis
The synthesis of 3,5-dimethylpyrazole involves the condensation of acetylacetone and hydrazine .Molecular Structure Analysis
The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
3,5-Dimethylpyrazole is a precursor to a variety of ligands that are widely studied in coordination chemistry, including trispyrazolylborate, a trispyrazolylmethane, and a pyrazolyldiphosphine .Physical And Chemical Properties Analysis
3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents. It has a molar mass of 96.133 g·mol−1, a melting point of 107.5 °C, and a boiling point of 218 °C .Aplicaciones Científicas De Investigación
Structural and Spectral Characteristics : Research on conjugated pyrazoles, including derivatives similar to 3,5-Dimethyl-1-(2-nitro-1-phenylethyl)pyrazole, highlights their unique structural and spectral characteristics. The influence of functional groups on tautomeric behavior and energy band gaps is significant. These characteristics are crucial for applications in materials science and chemistry, where the absorption and transmission spectra of such compounds are experimentally obtained and theoretically validated through density functional theory (DFT) calculations (Ibnaouf et al., 2019).
Helical Twist and Square Planar Complexes : The structure of 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole (DNP) exhibits a rare class of helically twisted synthetic organic molecules. This structural feature is essential for synthesizing square planar Pd(II) complexes with distinct helical twists. Such complexes are unprecedented and showcase the compound's potential in creating novel materials with unique molecular architectures (Drew et al., 2007).
Tautomerism and Molecular Structure : The study of tautomerism in heteroaromatic compounds with five-membered rings, including pyrazole derivatives, provides insights into their stability and structural variations in different media. This knowledge is vital for understanding the chemical behavior and potential applications of these compounds in various solvents and conditions (Katritzky & Maine, 1964).
Antibacterial and DNA Photocleavage Studies : Compounds structurally related to this compound have been synthesized and shown to possess antibacterial potential and DNA photocleavage ability. Such studies highlight the biomedical applications of pyrazole derivatives, providing a foundation for developing new therapeutic agents (Sharma et al., 2020).
Supramolecular Materials : The ability of 1H-pyrazoles to form hydrogen-bonded supramolecular materials has been demonstrated. The thermal stability, fluorescence, and hydrogen-bonding capabilities of these materials can vary significantly based on the terminal substituent, leading to diverse supramolecular structures with potential applications in materials science (Moyano et al., 2021).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H361 (Suspected of damaging fertility or the unborn child), and H373 (May cause damage to organs through prolonged or repeated exposure) .
Propiedades
IUPAC Name |
3,5-dimethyl-1-(2-nitro-1-phenylethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10-8-11(2)16(14-10)13(9-15(17)18)12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOXKJXJKIWPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-fluorophenyl)methyl]amino)acetic acid](/img/structure/B2691051.png)
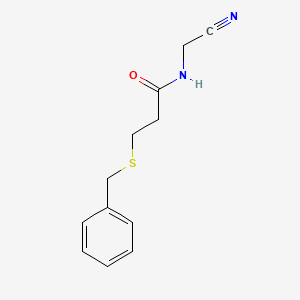

![Diethyl 2-{2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}-2-hydroxymalonate](/img/structure/B2691057.png)
![3-(5-Oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid](/img/structure/B2691058.png)
![methyl 2-{[({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B2691059.png)

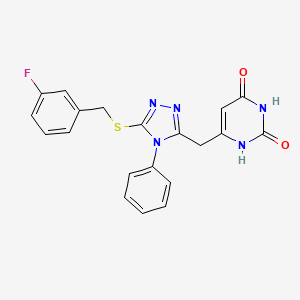

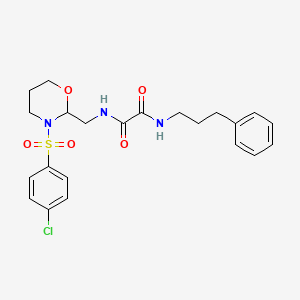
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole](/img/structure/B2691067.png)
